
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as BCTC, is a potent and selective transient receptor potential cation channel subfamily M member 8 (TRPM8) antagonist. TRPM8 is a cold-sensitive ion channel that is expressed in various tissues, including sensory neurons, prostate, and bladder. BCTC has been widely used in scientific research to investigate the role of TRPM8 in various physiological and pathological processes.
Wirkmechanismus
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea acts as a competitive antagonist of TRPM8, binding to the channel pore and preventing the influx of calcium ions upon cold stimulation. This inhibition of TRPM8 activity leads to a decrease in cold sensation and may have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to have a number of biochemical and physiological effects, depending on the specific tissue and pathway being studied. For example, 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to inhibit TRPM8-mediated calcium influx in sensory neurons, leading to a decrease in cold sensation. In prostate cancer cells, 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to inhibit cell proliferation and migration, possibly through downstream effects on intracellular signaling pathways. In the bladder, 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to reduce bladder overactivity and improve voiding function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea in scientific research is its high potency and selectivity for TRPM8, which allows for specific targeting of this ion channel in various tissues. However, one limitation is that 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea may have off-target effects on other ion channels or signaling pathways, which could complicate interpretation of experimental results.
Zukünftige Richtungen
There are numerous future directions for research involving 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea and TRPM8. For example, further investigation is needed to fully understand the role of TRPM8 in various physiological and pathological processes, including pain sensation, cancer cell proliferation and migration, and bladder function. Additionally, the development of more potent and selective TRPM8 antagonists could have potential therapeutic applications in the treatment of various diseases and conditions.
Synthesemethoden
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can be synthesized by reacting 4-bromophenyl isocyanate with 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid methyl ester in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been used in numerous scientific studies to investigate the role of TRPM8 in various physiological and pathological processes. For example, 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to inhibit TRPM8-mediated cold sensation in sensory neurons, which may have implications for the treatment of cold-induced pain and hypersensitivity. 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has also been used to investigate the role of TRPM8 in prostate cancer cell proliferation and migration, as well as in bladder function and overactivity.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-12-2-8-16(9-3-12)22-11-15(10-17(22)23)21-18(24)20-14-6-4-13(19)5-7-14/h2-9,15H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZUOZLDXOPWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

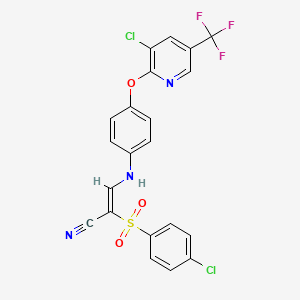
![5-ethyl-7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2459322.png)
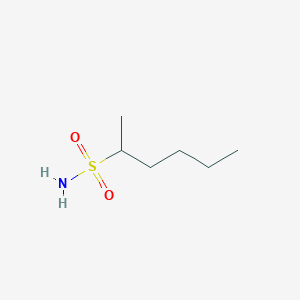
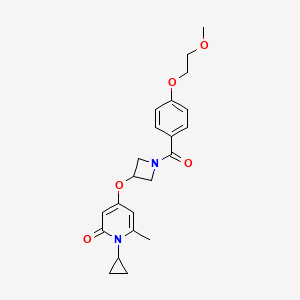
![Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate](/img/structure/B2459329.png)
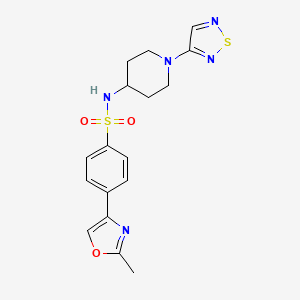
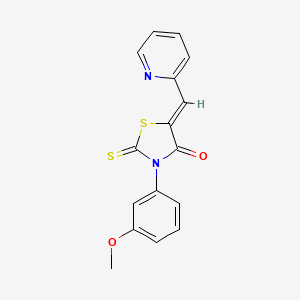
![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide](/img/structure/B2459334.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2459335.png)


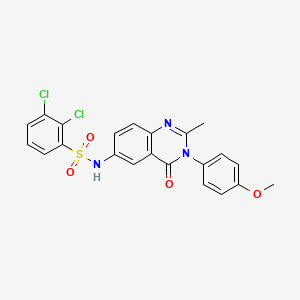
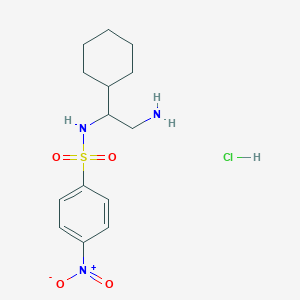
![Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459343.png)